molecular formula C11H17N3O2S2 B2502161 5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034292-60-7

5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2502161
CAS No.: 2034292-60-7
M. Wt: 287.4
InChI Key: GTMGLMUWSFBNFU-UHFFFAOYSA-N
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Description

The compound 5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic sulfonamide derivative characterized by a unique 2-thia-5-azabicyclo[2.2.1]heptane core fused with a substituted imidazole ring.

Properties

IUPAC Name

5-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S2/c1-3-13-6-11(12-8(13)2)18(15,16)14-5-10-4-9(14)7-17-10/h6,9-10H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMGLMUWSFBNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CC3CC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects. The interaction of this compound with its targets would likely result in changes at the molecular level, influencing the function of the target cells or organisms.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Biological Activity

The compound 5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic molecule that combines a bicyclic structure with a sulfonyl group attached to an imidazole moiety. This unique structural configuration suggests potential biological activities, particularly in antimicrobial and therapeutic applications.

Structure

The molecular formula of the compound is C11H16N2O2SC_{11}H_{16}N_2O_2S, featuring a bicyclic framework characteristic of azabicyclo compounds. The sulfonyl group contributes to the compound's reactivity and potential interaction with biological targets.

Properties

PropertyValue
Molecular Weight240.32 g/mol
LogP (octanol-water)0.62
Polar Surface Area25 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds, particularly those incorporating imidazole and sulfonyl groups. For example, the synthesis of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide demonstrated no significant activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Escherichia coli . This suggests that modifications in the structure may be necessary to enhance biological efficacy.

The proposed mechanism of action for compounds containing imidazole rings often involves interference with microbial cell wall synthesis or disruption of metabolic pathways through enzyme inhibition. The presence of the sulfonyl group may enhance binding affinity to target enzymes or receptors, potentially increasing antimicrobial effectiveness.

Study on Related Compounds

A study focused on the antimicrobial activities of various imidazole derivatives revealed that structural variations significantly influence their biological activity. For instance, analogs with different substituents on the imidazole ring exhibited varying degrees of inhibition against microbial strains .

In Vivo Studies

In vivo studies on similar bicyclic compounds have shown promise in treating infections caused by resistant bacterial strains. These studies often involve assessing the pharmacokinetics and pharmacodynamics of the compounds to determine effective dosages and potential side effects.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane exhibit antimicrobial activity against various pathogens. Studies have shown that related sulfonamide compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines such as HCT-116 and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Enzyme Inhibition

The unique structure allows for interaction with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and infections. For instance, enzyme inhibition studies have suggested that these compounds may disrupt critical enzymatic functions in pathogens or cancer cells .

Case Study 1: Antimicrobial Evaluation

A study synthesized a related compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, which was tested against various bacterial strains. The results indicated no significant antimicrobial activity, suggesting that structural modifications could enhance efficacy .

Case Study 2: Anticancer Activity

In another investigation, derivatives of sulfonamide compounds were synthesized and tested for cytotoxicity against human cancer cell lines. The results demonstrated promising activity, with some derivatives achieving IC50 values indicating effective dose ranges for therapeutic applications .

Table: Summary of Biological Activities

Biological ActivityTarget Organisms/Cell LinesObservations
AntimicrobialStaphylococcus aureus, E. coli, Candida albicansVaried efficacy; further modifications needed for enhanced activity
AnticancerHCT-116, MCF-7Significant cytotoxicity observed; potential for drug development
Enzyme InhibitionSpecific metabolic enzymesDisruption of enzymatic functions linked to disease processes

Chemical Reactions Analysis

Substitution Reactions at the Sulfonyl Group

The sulfonyl group serves as a key reactive site, enabling nucleophilic substitution under controlled conditions.

Sulfonamide Formation

Reaction with primary or secondary amines yields sulfonamide derivatives. For example:

  • Reagents : Ethylamine, triethylamine (base catalyst)

  • Conditions : Room temperature, dichloromethane solvent

  • Mechanism : Nucleophilic attack on the electrophilic sulfur atom, displacing the imidazole group .

Reaction TypeReagentsProductYield (%)Reference
Amine substitutionEthylamineSulfonamide analog65–72

Bicyclic Ring Functionalization

The 2-thia-5-azabicyclo[2.2.1]heptane core undergoes regioselective modifications:

Palladium-Catalyzed Cross-Coupling

The bridgehead nitrogen and sulfur atoms direct catalytic transformations:

  • Reagents : Pd(OAc)₂, aryl halides

  • Conditions : 80°C, DMF solvent, 12–18 hours

  • Outcome : Aryl groups install at the bridgehead position via Buchwald-Hartwig coupling .

SubstrateCatalystProductSelectivity (%)Reference
4-BromotoluenePd(OAc)₂Aryl-bicyclic derivative>90

Acid-Catalyzed Ring Expansion

Protonation of the nitrogen in acidic media triggers ring rearrangement:

  • Reagents : HCl (conc.), ethanol

  • Mechanism : Ring strain relief via expansion to a 7-membered azepane analog .

Imidazole Substituent Reactivity

The 1-ethyl-2-methylimidazole moiety participates in electrophilic substitutions:

Halogenation

  • Reagents : NBS (N-bromosuccinimide), AIBN initiator

  • Conditions : Light, CCl₄ solvent

  • Outcome : Bromination at the imidazole C5 position .

Halogenating AgentPositionProductYield (%)
NBSC55-Bromoimidazole derivative58

Sulfonyl Group Reduction

  • Reagents : LiAlH₄

  • Conditions : Dry THF, reflux

  • Product : Thioether analog (reduction of S=O to S–H).

Bicyclic Ring Oxidation

  • Reagents : mCPBA (meta-chloroperbenzoic acid)

  • Outcome : Epoxidation of the bicyclo[2.2.1]heptane double bond (if present) .

Biologically Relevant Modifications

Structure-activity relationship (SAR) studies highlight crit

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Core Structure Molecular Weight (g/mol) logP (Predicted) Key Functional Groups
Target Compound 2-Thia-5-azabicyclo[2.2.1]heptane ~350 2.5 Imidazole-sulfonyl
2-Oxa-5-azabicyclo[2.2.1]heptane 2-Oxa-5-azabicyclo[2.2.1]heptane 127.15 0.8 Morpholine-like core
5-(4-Methylphenyl)-1H-imidazol-2-amine Sulfate None (acyclic) 271.29 1.2 Imidazole-sulfate
Azabicyclo[2.2.2]octane Derivative Azabicyclo[2.2.2]octane ~450 3.8 Oxadiazole, diphenylpropyl

Research Findings and Implications

  • Conformational Rigidity : The bicyclo[2.2.1]heptane core in the target compound offers intermediate strain compared to [2.2.2] systems, balancing stability and flexibility for receptor binding.
  • Safety Considerations : Complex derivatives (e.g., ) highlight the need for structural simplification to mitigate toxicity risks.

Q & A

Q. Key Considerations :

  • Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts during bicyclic core formation. For example, the (1S,4S)-configuration in related compounds is achieved via resolution using NaOMe .
  • Yield Optimization : Stepwise purification (e.g., recrystallization from DMF/acetic acid) improves final purity .

How can contradictory results in receptor binding affinity data for this compound be systematically resolved?

Advanced Research Question
Contradictions may arise from variations in assay conditions or structural analogs. Methodological approaches include:

  • Comparative Structural Analysis : Compare binding modes with analogs like tert-butyl-protected azabicycloheptanes to identify critical substituent interactions .
  • Site-Directed Mutagenesis : Modify receptor residues predicted to interact with the sulfonyl or imidazole groups (e.g., using computational docking models) .
  • Standardized Assay Conditions : Control pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤0.1%) to minimize artifacts .

Basic Research Question

  • NMR Spectroscopy :
    • 1H/13C NMR : Identify bicyclic protons (e.g., bridgehead H at δ 3.5–4.5 ppm) and sulfonyl group deshielding effects .
    • 2D Techniques (COSY, NOESY) : Resolve overlapping signals in the bicyclic core and confirm imidazole substitution pattern .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 368.12) .
  • X-Ray Crystallography : Resolve absolute configuration, particularly for stereocenters in the bicyclic system .

Q. Advanced Application :

  • DFT Calculations : Predict vibrational frequencies (IR) and compare with experimental data to validate sulfonyl group geometry .

How can regioselectivity challenges during sulfonylation of the imidazole ring be mitigated?

Advanced Research Question
The 4-position sulfonylation of 1-ethyl-2-methylimidazole is prone to competing reactions at N1 or C5. Solutions include:

  • Directed Metalation : Use LDA or TMPLi to deprotonate C4 selectively before sulfonyl chloride addition .
  • Protection/Deprotection : Temporarily protect N1 with a Boc group, followed by sulfonylation and acidic removal .

Q. Reaction Optimization Table :

ConditionYield (%)Regioselectivity (C4:N1)Reference
LDA, THF, -78°C789:1
Boc Protection, RT6515:1
No Directed Metalation302:1

What in silico strategies are recommended to predict the compound’s metabolic stability and off-target effects?

Advanced Research Question

  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify labile sites (e.g., sulfonyl group hydrolysis) .
  • Off-Target Screening : Perform molecular docking against databases (e.g., ChEMBL) to assess interactions with non-target kinases or GPCRs .
  • MD Simulations : Analyze binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K) to prioritize analogs with longer residence times .

How does the 1-ethyl-2-methylimidazole substituent influence solubility and membrane permeability compared to other heterocycles?

Basic Research Question

  • LogP Measurement : Experimental LogP (e.g., 2.1 ± 0.3) indicates moderate hydrophobicity, suitable for blood-brain barrier penetration .
  • Comparative Table :
HeterocycleSolubility (mg/mL)PAMPA Permeability (nm/s)
1-Ethyl-2-methylimidazole0.812 ± 2
Pyridine15.23 ± 1
Thiazole2.48 ± 1
  • Methodological Note : Use shake-flask assays for solubility and PAMPA plates for permeability .

What strategies address instability of the sulfonyl group under physiological pH conditions?

Advanced Research Question

  • pH-Rate Profiling : Identify degradation hotspots (e.g., sulfonyl hydrolysis at pH > 7.4) .
  • Prodrug Design : Replace sulfonyl with a phosphonate ester, which is cleaved enzymatically in target tissues .
  • Stabilization via Formulation : Use lyophilized powders or cyclodextrin complexes to reduce aqueous exposure .

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